
H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH
説明
The peptide “H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH” is a complex molecule with the molecular formula C59H84N16O12 . It is a modified form of a natural hormone, called luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH) .
Molecular Structure Analysis
The molecular structure of this peptide is complex, with a molecular weight of 1209.4 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this peptide include a molecular weight of 1209.4 g/mol and a complex molecular structure . More specific properties such as solubility, stability, and melting point are not provided in the retrieved sources.科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “(D-Trp6)-LHRH (free acid)”:
Cancer Research
(D-Trp6)-LHRH has been studied for its role in cancer research, particularly in identifying and characterizing receptors on human ovarian cancer cells. Specific binding of this compound has been found in a significant number of ovarian cancer cases, indicating its potential use in targeted cancer therapies .
Receptor Characterization
Research has also focused on the detection and partial characterization of receptors for (D-Trp6)-LHRH. Understanding these receptors can lead to better insights into hormonal regulation and potential treatments for hormone-related conditions .
Radioimmunoassay Development
(D-Trp6)-LHRH is used in developing radioimmunoassays to monitor the rate of liberation of the compound from long-acting delivery systems, such as microcapsule formulations. This application is crucial for ensuring the controlled release and effectiveness of hormone therapies .
Prostate Cancer Treatment
Leuprolide acetate, a synthetic nonapeptide similar to (D-Trp6)-LHRH, is used for treating prostate cancer due to its potent gonadotropin-releasing hormone receptor agonist properties .
Endometriosis Management
The same synthetic nonapeptide is also applied in managing endometriosis, a condition where tissue similar to the lining inside the uterus grows outside it .
Uterine Fibroids Therapy
Additionally, it’s used in treating uterine fibroids, which are noncancerous growths of the uterus that often appear during childbearing years .
Central Precocious Puberty
Another clinical application includes the treatment of central precocious puberty, which is characterized by the early onset of puberty .
In Vitro Fertilization Techniques
Lastly, it plays a role in in vitro fertilization techniques where it’s used to control ovulation as part of assisted reproductive technology .
作用機序
Target of Action
(D-Trp6)-LHRH, also known as H-Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-OH, primarily targets the luteinizing hormone-releasing hormone (LH-RH) receptors . These receptors are found in various tissues, including the pituitary gland and certain types of cancer cells . The role of these receptors is to bind LH-RH, triggering a cascade of events that ultimately leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland .
Mode of Action
The compound interacts with its targets by binding to the LH-RH receptors. This binding mimics the action of natural LH-RH, leading to the release of LH and FSH . Unlike natural lh-rh, (d-trp6)-lhrh has a much longer half-life and a stronger affinity for the lh-rh receptors . This results in a more prolonged and potent stimulation of the pituitary gland, leading to a higher release of LH and FSH .
Biochemical Pathways
(D-Trp6)-LHRH affects the hypothalamic-pituitary-gonadal axis, a major endocrine system that plays a key role in reproductive function . By stimulating the release of LH and FSH, it influences the production of sex hormones (estrogen and testosterone), which are crucial for various physiological functions, including reproduction .
Pharmacokinetics
(D-Trp6)-LHRH is often administered in a long-acting microcapsule formulation, designed to release a controlled dose of the peptide over a 30-day period . This allows for a sustained release of the compound, ensuring a constant stimulation of the pituitary gland and a steady release of LH and FSH .
Result of Action
The primary molecular effect of (D-Trp6)-LHRH is the stimulation of LH and FSH release from the pituitary gland . This leads to an increase in the levels of sex hormones, which can have various effects at the cellular level, depending on the target cells. For example, in the ovaries, increased LH and FSH levels can stimulate ovulation, while in certain types of cancer cells, they can inhibit cell proliferation .
Action Environment
The action of (D-Trp6)-LHRH can be influenced by various environmental factors. For instance, the presence of other hormones or compounds can affect the binding of (D-Trp6)-LHRH to its receptors, potentially altering its efficacy . Additionally, factors such as pH and temperature can affect the stability of the compound, potentially influencing its ability to bind to its targets and exert its effects .
特性
IUPAC Name |
2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H81N17O14/c1-34(2)23-46(56(88)74-45(13-7-21-68-64(65)66)63(95)81-22-8-14-52(81)62(94)71-31-54(85)86)75-58(90)48(25-36-28-69-42-11-5-3-9-40(36)42)77-57(89)47(24-35-15-17-39(83)18-16-35)76-61(93)51(32-82)80-59(91)49(26-37-29-70-43-12-6-4-10-41(37)43)78-60(92)50(27-38-30-67-33-72-38)79-55(87)44-19-20-53(84)73-44/h3-6,9-12,15-18,28-30,33-34,44-52,69-70,82-83H,7-8,13-14,19-27,31-32H2,1-2H3,(H,67,72)(H,71,94)(H,73,84)(H,74,88)(H,75,90)(H,76,93)(H,77,89)(H,78,92)(H,79,87)(H,80,91)(H,85,86)(H4,65,66,68)/t44-,45-,46-,47-,48+,49-,50-,51-,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHWNVOAZRTBZ-PGBVPBMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H81N17O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(D-Trp6)-LHRH (free acid) | |
CAS RN |
129418-54-8 | |
| Record name | 129418-54-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174262.png)
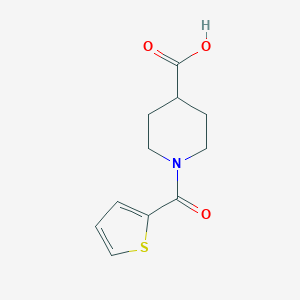
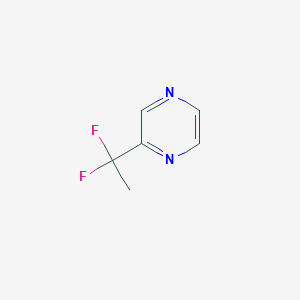

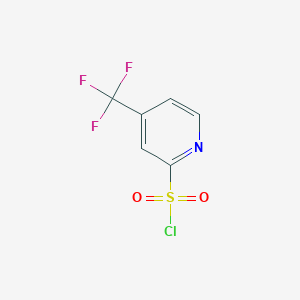
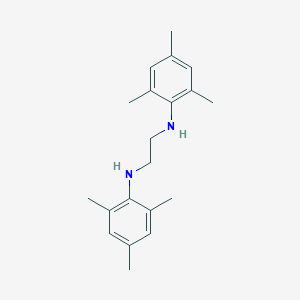
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)
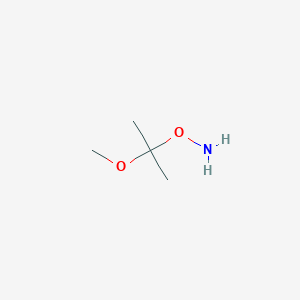



![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)